LpxH-IN-AZ1: The First-In-Class LpxH Inhibitor with Nanomolar Binding Affinity
LpxH-IN-AZ1 (AZ1) is historically significant as the first reported small-molecule inhibitor of the LpxH enzyme, establishing the foundational chemical scaffold for this target class . It exhibits a high binding affinity with a Ki of 53.4 nM for E. coli LpxH . This level of potency is comparable to early LpxC inhibitors, such as CHIR-090, which has a reported Ki of 4.0 nM for E. coli LpxC . This first-in-class status makes AZ1 an indispensable reference standard for benchmarking newer inhibitors and for studying the fundamental pharmacology of LpxH inhibition.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 53.4 nM |
| Comparator Or Baseline | CHIR-090 (LpxC inhibitor): Ki = 4.0 nM |
| Quantified Difference | AZ1 Ki is ~13.3-fold higher than CHIR-090 |
| Conditions | In vitro enzymatic assay for E. coli LpxH (AZ1) and E. coli LpxC (CHIR-090) |
Why This Matters
Its first-in-class status and nanomolar binding affinity establish LpxH-IN-AZ1 as the essential reference compound for any study involving LpxH inhibition, providing a benchmark against which the potency and mechanism of novel inhibitors must be compared.
